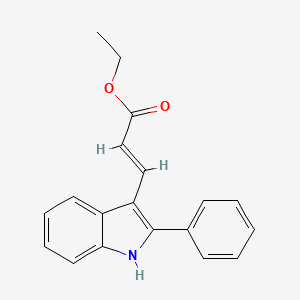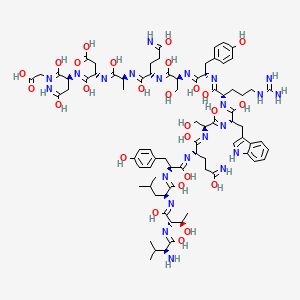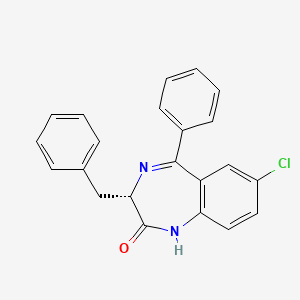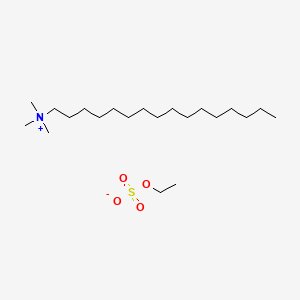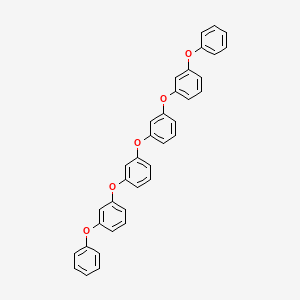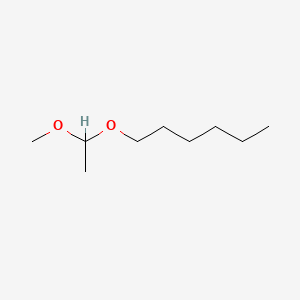
1-(1-Methoxyethoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxyethoxy)hexane is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol This compound appears as a colorless to pale yellow liquid and is soluble in common organic solvents but has low water solubility . It is used in various applications, including organic synthesis, surface-active agents, and cleaning agents .
Vorbereitungsmethoden
1-(1-Methoxyethoxy)hexane can be synthesized through several methods. One common synthetic route involves dissolving hexane in anhydrous ethanol, followed by the addition of chloromethyl ether to the solution. The reaction is carried out at low temperatures with continuous stirring. After the reaction is complete, the product is purified through distillation and reduced pressure treatment .
Industrial production methods typically involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled environments is crucial in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
1-(1-Methoxyethoxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxyethoxy)hexane has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(1-Methoxyethoxy)hexane exerts its effects is primarily through its chemical reactivity. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating reactions that lead to the formation of desired products. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methoxyethoxy)hexane can be compared with similar compounds such as 1-methoxyhexane and hexyl methyl ether. These compounds share similar structural features but differ in their reactivity and applications. For instance:
1-Methoxyhexane: This compound has a simpler structure and is primarily used as a solvent.
Hexyl Methyl Ether: Similar to this compound, it is used in organic synthesis but has different reactivity due to the absence of the ethoxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
54340-90-8 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-(1-methoxyethoxy)hexane |
InChI |
InChI=1S/C9H20O2/c1-4-5-6-7-8-11-9(2)10-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
COARODKCNGNOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



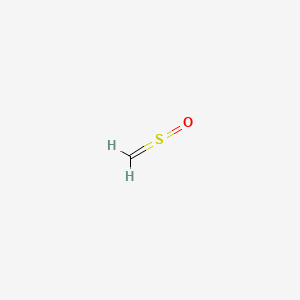
![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
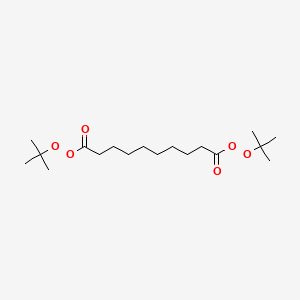
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
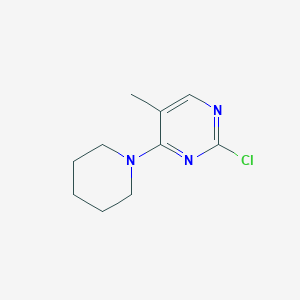
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

